
(1-methanesulfonyl-3-methylidenecyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methanesulfonyl-3-methylidenecyclobutyl)methanol, or (1-MSM-3-MCB), is a versatile and powerful organic compound that has a wide range of applications in scientific research and laboratory experiments. It has been used in a variety of different ways, including as a catalyst, a reagent, and a scavenger.
Wissenschaftliche Forschungsanwendungen
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. It has also been used to synthesize small molecules, such as peptides, oligonucleotides, and other biomolecules. In addition, (this compound) has been used as a ligand in metal-catalyzed reactions, as well as a reagent in the synthesis of polymers.
Wirkmechanismus
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of different mechanisms of action. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a scavenger in biochemistry and other fields. As a catalyst, it facilitates the formation of a new carbon-carbon bond between two molecules. As a reagent, it can be used to form a new functional group, such as an ester, amide, or carboxylic acid. As a scavenger, it can be used to remove impurities from a reaction mixture, such as unwanted side products or byproducts.
Biochemical and Physiological Effects
(this compound) has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, it has been shown to act as an antioxidant, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of different applications. However, there are some limitations to its use. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for ((1-methanesulfonyl-3-methylidenecyclobutyl)methanol). One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the exploration of its potential applications in other fields, such as medicine, agriculture, and environmental sciences. Additionally, further research could be conducted to explore its potential biochemical and physiological effects, as well as its potential toxicological effects. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis.
Synthesemethoden
((1-methanesulfonyl-3-methylidenecyclobutyl)methanol) can be synthesized from the reaction of 3-methyl-1-cyclobutylmethanol and methanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds via a nucleophilic substitution reaction, in which the chloride ion acts as a leaving group and the methanesulfonyl group is attached to the carbon atom of the cyclobutylmethanol.
Eigenschaften
IUPAC Name |
(3-methylidene-1-methylsulfonylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6-3-7(4-6,5-8)11(2,9)10/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXMUVFZKSJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)
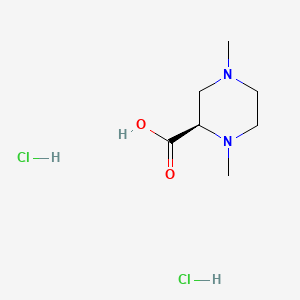


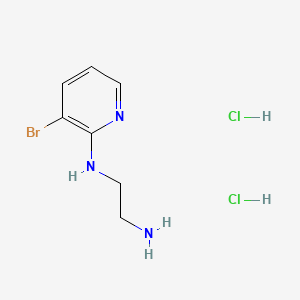
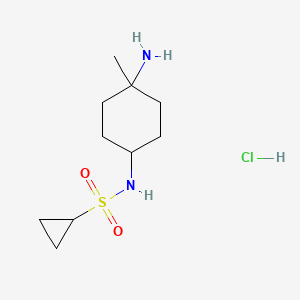
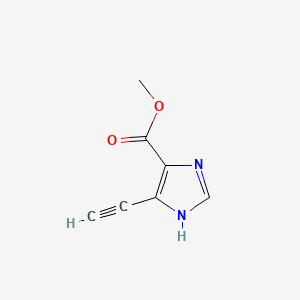

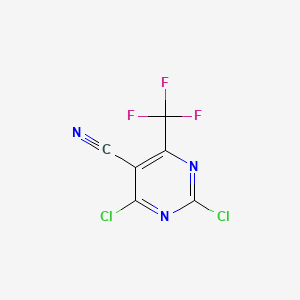

![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)
